REACTION_CXSMILES
|
C1(C)C=CC(S([N:10]2[CH2:16][C:12]3([CH2:15][O:14][CH2:13]3)[CH2:11]2)(=O)=O)=CC=1.[Mg].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+].S([O-])([O-])(=O)=O.[Na+].[Na+].[C:43]([OH:48])(=[O:47])[C:44]([OH:46])=[O:45]>CO.C(O)C.C(OCC)C>[C:43]([OH:48])(=[O:47])[C:44]([OH:46])=[O:45].[CH2:13]1[C:12]2([CH2:16][NH:10][CH2:11]2)[CH2:15][O:14]1.[CH2:13]1[C:12]2([CH2:16][NH:10][CH2:11]2)[CH2:15][O:14]1 |f:2.3.4.5.6.7.8.9.10.11.12.13.14,15.16.17,22.23.24|
|
Name
|
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N1CC2(COC2)C1)C
|
Name
|
|
Quantity
|
336 mg
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
sodium sulfate decahydrate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the resulting light grey mixture was stirred vigorously for 30 minutes before filtration
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Almost all solvent was removed from the grey reaction mixture on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give a viscous grey residue
|
Type
|
ADDITION
|
Details
|
was added to the organic phase
|
Type
|
CUSTOM
|
Details
|
A thick white precipitate formed instantly
|
Type
|
FILTRATION
|
Details
|
It was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)O)(=O)O.C1OCC12CNC2.C2OCC21CNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 48.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |